5-Chloro-2,3-dimethoxybenzoic acid

Description

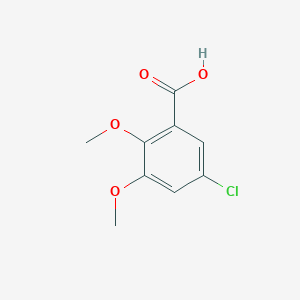

5-Chloro-2,3-dimethoxybenzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at position 5 and methoxy (-OCH₃) groups at positions 2 and 3 on the aromatic ring. The molecular formula is calculated as C₉H₉ClO₅, with a molecular weight of 232.57 g/mol (derived by substituting hydroxyl groups in 5-chloro-2,3-dihydroxybenzoic acid with methoxy groups) . This compound is hypothesized to exhibit properties influenced by the electron-donating methoxy groups and the electron-withdrawing chlorine atom, which modulate its acidity, solubility, and reactivity compared to other benzoic acid derivatives.

Properties

IUPAC Name |

5-chloro-2,3-dimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-13-7-4-5(10)3-6(9(11)12)8(7)14-2/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRURKYFKJPEOMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2,3-dimethoxybenzoic acid can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to introduce the chlorine atom at the 5-position. The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dimethoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Products include derivatives with different functional groups replacing the chlorine atom.

Oxidation: Products include 5-chloro-2,3-dimethoxybenzaldehyde or this compound.

Reduction: Products include 5-chloro-2,3-dimethoxybenzyl alcohol or 5-chloro-2,3-dimethoxybenzaldehyde.

Scientific Research Applications

5-Chloro-2,3-dimethoxybenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dimethoxybenzoic acid involves its interaction with specific molecular targets. The chlorine and methoxy groups influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

5-Chloro-2,3-dihydroxybenzoic Acid (CAS 53294-74-9)

- Molecular Formula : C₇H₅ClO₄ (MW 188.57 g/mol) .

- Key Differences :

- Replacing methoxy (-OCH₃) with hydroxyl (-OH) groups increases acidity due to the stronger electron-withdrawing effect of -OH.

- Higher water solubility compared to methoxy-substituted analogs, as -OH groups enhance hydrogen bonding .

- Reactivity: Hydroxyl groups participate in electrophilic substitution reactions, whereas methoxy groups are less reactive under similar conditions.

5-Chloro-3-ethyl-2-hydroxybenzoic Acid (CAS 53347-09-4)

- Molecular Formula : C₉H₉ClO₃ (MW 200.62 g/mol) .

- Key Differences :

- The ethyl (-C₂H₅) substituent at position 3 increases lipophilicity, reducing water solubility compared to methoxy or hydroxyl analogs.

- Steric hindrance from the ethyl group may limit interactions at biological targets or reaction sites.

5-Chloro-2,3-dimethoxyisonicotinic Acid

- Molecular Formula: C₈H₇ClNO₄ (MW 216.60 g/mol, calculated) .

- Key Differences :

- The pyridine ring (vs. benzene) introduces a nitrogen atom, lowering the compound’s acidity (weaker -COOH proton donation).

- Enhanced stability under basic conditions due to aromatic nitrogen’s electron-deficient nature.

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |

|---|---|---|---|---|---|

| 5-Chloro-2,3-dimethoxybenzoic acid | Not available | C₉H₉ClO₅ | 232.57 (calculated) | Cl (5), OCH₃ (2,3), COOH (1) | Hypothesized lower acidity vs. -OH analogs |

| 5-Chloro-2,3-dihydroxybenzoic Acid | 53294-74-9 | C₇H₅ClO₄ | 188.57 | Cl (5), OH (2,3), COOH (1) | High acidity (pKa ~2-3), water-soluble |

| 5-Chloro-3-ethyl-2-hydroxybenzoic acid | 53347-09-4 | C₉H₉ClO₃ | 200.62 | Cl (5), C₂H₅ (3), OH (2), COOH (1) | Lipophilic, low solubility in water |

| 5-Chloro-2,3-dimethoxyisonicotinic acid | - | C₈H₇ClNO₄ | 216.60 (calculated) | Cl (5), OCH₃ (2,3), COOH (4) | Weak acidity (pKa ~4-5), stable in base |

Biological Activity

5-Chloro-2,3-dimethoxybenzoic acid is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, and relevant case studies, supported by data tables and research findings.

This compound has the molecular formula C₉H₉ClO₄ and a CAS number of 72517-22-7. The compound features a benzoic acid structure with two methoxy groups and a chlorine substituent, which are essential for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

- Antimicrobial Activity : Studies have shown that this compound has significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines indicate moderate activity, suggesting a need for further exploration in anticancer applications.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives of benzoic acid, including this compound. The results demonstrated that this compound had a comparable efficacy to clinically used antibiotics against resistant strains of bacteria.

| Compound | Activity Against S. aureus | Activity Against E. faecalis |

|---|---|---|

| This compound | Effective | Moderate |

| Ampicillin | Highly Effective | Moderate |

| Isoniazid | Effective | Low |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer cells while showing low toxicity to normal cells.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa (cervical cancer) | 25 | Moderate cytotoxicity |

| MCF-7 (breast cancer) | 30 | Selective cytotoxicity |

| Normal fibroblasts | >100 | Low toxicity |

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial properties of various benzoic acid derivatives found that this compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative treatment option in antibiotic-resistant infections .

- Cytotoxicity Assessment : A comprehensive analysis of the cytotoxic effects of this compound on human cancer cell lines revealed that while it effectively inhibited the proliferation of certain cancer cells, it maintained a favorable safety profile in non-cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.